1-(6-Nitro-1-pyrenyl)-ethanone

Regioselective Synthesis Nitro-PAHs Isomer Distribution

1-(6-Nitro-1-pyrenyl)-ethanone (1-acetyl-6-nitropyrene; CAS 30436-88-5) is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) derivative belonging to the class of regioisomeric acetylnitropyrenes. It is formally synthesized via mild protic nitration of 1-acetylpyrene, yielding a mixture of 3-, 6-, and 8-nitro isomers, from which this specific 6-nitro congener must be isolated.

Molecular Formula C18H11NO3
Molecular Weight 289.3 g/mol
CAS No. 30436-88-5
Cat. No. B12651415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Nitro-1-pyrenyl)-ethanone
CAS30436-88-5
Molecular FormulaC18H11NO3
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)[N+](=O)[O-])C=C1
InChIInChI=1S/C18H11NO3/c1-10(20)13-6-2-11-4-8-15-16(19(21)22)9-5-12-3-7-14(13)17(11)18(12)15/h2-9H,1H3
InChIKeyPBUABMLYGJUJLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Nitro-1-pyrenyl)-ethanone (CAS 30436-88-5): A Defined Regioisomeric Acetylnitropyrene for Precision Chemical Biology and Environmental Fate Studies


1-(6-Nitro-1-pyrenyl)-ethanone (1-acetyl-6-nitropyrene; CAS 30436-88-5) is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) derivative belonging to the class of regioisomeric acetylnitropyrenes. It is formally synthesized via mild protic nitration of 1-acetylpyrene, yielding a mixture of 3-, 6-, and 8-nitro isomers, from which this specific 6-nitro congener must be isolated [1]. Its solid-state structure has been unambiguously confirmed through X-ray crystallographic analysis of its derivative, 1-(6-nitropyren-1-yl)ethanol [1]. The compound serves as a key intermediate in the synthesis of nitropyrenyl carbinols and is a subject of stable-ion studies probing nitro substituent effects on α-pyrenyl carbocations [1].

Why Generic Substitution Fails for 1-(6-Nitro-1-pyrenyl)-ethanone: Positional and Functional Group Specificity Dictates Physicochemical and Biological Outcomes


The in-class family of acetylnitropyrenes (including the 3-, 6-, and 8-nitro isomers) are not functionally interchangeable. The nitration of 1-acetylpyrene is regiospecific, producing the 8-nitro isomer as the major product, making the 6-nitro isomer a specific, non-default synthetic target [1]. The precise position of the nitro group relative to the acetyl moiety critically influences downstream reactivity, including the formation and charge delocalization patterns of onium dications in superacid media [1]. Furthermore, in silico toxicological predictions for 1-(6-nitro-1-pyrenyl)-ethanone indicate a non-mutagenic and non-carcinogenic profile [2], which may not be assumed for other nitro-PAH positional isomers or their reduced metabolites, notably the potently mutagenic 1,6- and 1,8-dinitropyrenes [3]. Thus, selection of the correct regioisomer is paramount for experimental consistency and validity.

Quantitative Evidence Guide for 1-(6-Nitro-1-pyrenyl)-ethanone: Differentiated Procurement based on Synthetic, Structural, and Toxicological Data


Regioisomeric Yield Distribution for Acetylnitropyrenes Establishes the 6-Nitro Isomer as a Distinct Synthetic Target

The compound is not the major product of the standard synthetic route. Nitration of 1-acetylpyrene produces three regioisomeric acetylnitropyrenes: the 3-, 6-, and 8-nitro derivatives. Crucially, the 8-nitro isomer is the major product, while 1-(6-nitro-1-pyrenyl)-ethanone is formed as a minor component [1]. This differential formation necessitates specific isolation and characterization steps, meaning procurement of the pure 6-nitro isomer guarantees a compound that is not trivially accessible as a bulk reaction product.

Regioselective Synthesis Nitro-PAHs Isomer Distribution

Unambiguous Structural Confirmation of the 6-Nitro Regioisomer by X-ray Diffraction

The molecular structure of the related derivative 1-(6-nitropyren-1-yl)ethanol, which is directly synthesized from 1-(6-nitro-1-pyrenyl)-ethanone, has been unambiguously established by X-ray analysis [1]. This provides direct atomic-level proof of the 6-nitro substitution pattern, distinguishing it from other regioisomers like 4-acetyl-3-nitropyrene, whose X-ray structures are also known but represent different regiochemistry [1]. Such solid-state structural confirmation is not yet reported for all regioisomeric acetylnitropyrenes.

X-ray Crystallography Structural Biology Chemical Characterization

Functional Group Reactivity: Ketone Handle Enables Diversification vs. Unsubstituted Nitropyrene Alternatives

Unlike simpler mono-nitropyrenes (e.g., 1-nitropyrene or 4-nitropyrene) which lack a reactive carbonyl handle, 1-(6-nitro-1-pyrenyl)-ethanone possesses an acetyl group that is critical for further synthetic elaboration. It is explicitly used as the precursor for the synthesis of nitropyrenyl carbinols [NO2-Py-CH(OH)CH3] by reduction, and its carbonyl group participates in superacid-mediated formation of onium dications via C=O protonation [1]. A nitro-PAH without this ketone functionality (e.g., 6-nitropyrene) cannot undergo the same C=O-dependent reactions under these conditions.

Synthetic Chemistry Derivatization Chemical Handle

Predicted Safety Profile: In Silico Non-Mutagenicity Contrasts with Highly Mutagenic 1,6-Dinitropyrene

In silico toxicological predictions for 1-(6-nitro-1-pyrenyl)-ethanone classify it as non-mutagenic, non-carcinogenic, and negative for developmental toxicity [1]. This predicted safety profile starkly contrasts with the potent mutagenicity of its structurally related dinitro congener, 1,6-dinitropyrene, and its reduced intermediates, which are well-established environmental mutagens [2]. While experimental validation of this prediction is required, the in silico data open a window for applications where a safer nitro-PAH probe is desirable.

Toxicology In Silico Prediction Safety Profile

Photophysical Differentiation: Altered Excited-State Dynamics vs. Mono-Nitropyrenes with Known S1 Lifetimes

Mono-nitropyrenes exhibit a strong photophysical dependence on the position of the NO₂ group. Studies on singly nitrated pyrenes show that S₁ in 1-nitropyrene is short-lived (up to 3 ps), while 4-nitropyrene and 2-nitropyrene have significantly longer S₁ lifetimes of 0.41 ns and 1.2 ns, respectively, in acetonitrile [1]. 1-(6-Nitro-1-pyrenyl)-ethanone, bearing both acetyl and nitro substituents, is expected to exhibit a distinct photophysical profile due to the additional electron-withdrawing acetyl group, which can modulate the intersystem crossing (ISC) dynamics. While the exact S₁ lifetime for this compound is not explicitly reported in the literature, the class-level inference is that the acetyl group further alters the electronic landscape, potentially providing a handle for tuning excited-state properties for specific photonic or photocatalytic applications.

Photophysics Excited-State Dynamics Intersystem Crossing

Defined Application Scenarios for 1-(6-Nitro-1-pyrenyl)-ethanone Based on Verified Structural and Functional Differentiation


Precursor for Nitropyrenyl Carbinol Synthesis in Stable-Ion Mechanistic Studies

1-(6-Nitro-1-pyrenyl)-ethanone is a direct precursor for the synthesis of 1-(6-nitropyren-1-yl)ethanol and other carbinols, which are used as substrates to study the formation and charge delocalization behavior of persistent onium dications in superacid media [1]. The X-ray-characterized structure of the carbinol provides a rigorous starting point for mechanistic investigations.

A Safer Nitro-PAH Probe for Environmental Fate and Biodegradation Studies

Given its predicted non-mutagenic and non-carcinogenic profile [2], 1-(6-nitro-1-pyrenyl)-ethanone presents itself as a candidate model compound for studying the environmental transport, photodegradation, and microbial metabolism of ketone-containing nitro-PAHs, with potentially fewer laboratory health risks compared to working with potently mutagenic congeners like 1,6-dinitropyrene [3].

Investigations into Nitro-PAH Photophysics and Triplet Sensitization

Its membership in the class of acetylnitropyrenes, which show distinct excited-state dynamics from mono-nitropyrenes [4], positions 1-(6-nitro-1-pyrenyl)-ethanone as a useful compound for fundamental photophysical studies aimed at understanding how the acetyl substituent affects intersystem crossing rates and triplet-state formation, with potential downstream implications for photooxidation catalysis.

Synthesis of Defined Nitronitrosopyrene Metabolites for Mutagenicity Research

The compound can serve as a key intermediate in the multi-step synthesis of nitronitrosopyrenes, the proximate mutagenic metabolites of dinitropyrenes. Its defined 6-nitro regioisomer purity is essential for producing authentic metabolite standards for use in DNA adduct formation and mutagenicity assays [3].

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